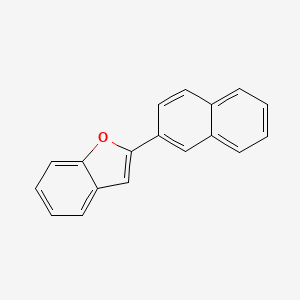

2-(2-Naphthyl)benzofuran

Vue d'ensemble

Description

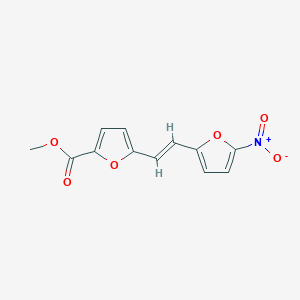

2-(2-Naphthyl)benzofuran is a type of benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

A novel approach to the synthesis of naphtho [1,2- b ]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans was developed . The studied process includes the photocyclization of the hexatriene system and subsequent aromatization of benzene ring via elimination of water molecule .Molecular Structure Analysis

The molecular formula of 2-(2-Naphthyl)benzofuran is C16H10O . It has an average mass of 218.250 Da and a monoisotopic mass of 218.073166 Da .Chemical Reactions Analysis

Benzofuran compounds have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Applications De Recherche Scientifique

Antibacterial Activity

The search for effective antimicrobial agents is crucial due to the growing problem of microbial resistance. Furan derivatives, including 2-(Naphthalen-2-yl)benzofuran, have shown promise in combating bacterial infections. Researchers have synthesized novel antibacterial agents based on the furan nucleus, aiming to address drug-resistant strains. These compounds exhibit activity against both gram-positive and gram-negative bacteria .

Other Therapeutic Aspects

Beyond the mentioned applications, furans have been explored for various therapeutic purposes. These include anti-ulcer, diuretic, muscle relaxant, and anti-anxiety effects. While specific studies on 2-(Naphthalen-2-yl)benzofuran are limited, its diverse pharmacological potential invites further exploration .

Mécanisme D'action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide array of biological activities . They are known to interact with various targets, including antimicrobial agents .

Mode of Action

Benzofuran derivatives are known to inhibit the uptake of norepinephrine (na) and serotonin (5-ht) more than dopamine . They also release monoamines and interact with trace amine-associated receptor 1 (TA1 receptor), similar to classic amphetamines .

Biochemical Pathways

Benzofuran derivatives have been reported to modulate disease-related biological pathways through binding with targeted therapeutic proteins .

Pharmacokinetics

Benzofuran derivatives are known to inhibit na and 5-ht uptake more than dopamine uptake, similar to methylenedioxymethamphetamine (mdma) and unlike methamphetamine . This suggests that these compounds may have similar ADME properties to MDMA.

Result of Action

Benzofuran derivatives have been reported to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

It has been reported that fragmented parts of different plants, including carrot, onion, cucumber, eggplant, and so forth, can reduce prochiral ketones . This suggests that the action of 2-(Naphthalen-2-yl)benzofuran might be influenced by certain environmental factors.

Safety and Hazards

While specific safety data for 2-(2-Naphthyl)benzofuran was not found, it’s important to note that benzofuran compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They have been associated with acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity .

Orientations Futures

The potential of 2-naphthol in multicomponent reactions is still being discovered . This might trigger new ideas to use 2-naphthol as a building block for future research in heterocyclic chemistry . The development of novel synthetic methods for the direct preparation of dibenzo [ b, d ]furans from readily accessible materials is very important .

Propriétés

IUPAC Name |

2-naphthalen-2-yl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAQWWHSQWREJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-2-yl)benzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B3023287.png)

![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)

![N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea](/img/structure/B3023297.png)

![N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea](/img/structure/B3023298.png)

![N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide](/img/structure/B3023300.png)